(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Descripción general

Descripción

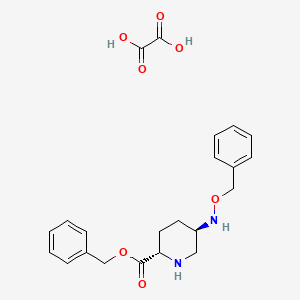

“(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate” is a chemical compound with the molecular formula C22H26N2O7 . It is an impurity of Avibactam, a novel β-lactamase inhibitor with a non-lactam structural scaffold .

Synthesis Analysis

The synthesis of this compound involves a novel lipase-catalyzed resolution step during the preparation of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate .

Molecular Structure Analysis

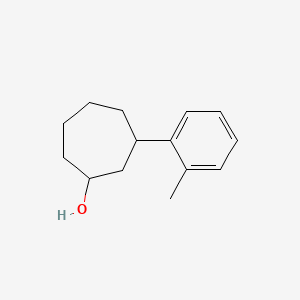

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2; (H,3,4) (H,5,6)/t18-,19+;/m1./s1 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a lipase-catalyzed resolution step and the use of sodium ethoxide in ethanol .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 430.5 g/mol . It has a high GI absorption, is a P-gp substrate, and has a consensus Log Po/w of 1.13 .

Aplicaciones Científicas De Investigación

1. Anti-Inflammatory Activity

The compound (2S, 5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate has been utilized in the synthesis of new heterocyclic compounds, which have shown potential anti-inflammatory properties. Specifically, one such compound demonstrated promising in vivo anti-inflammatory activity in a standard acute carrageenan-induced paw edema method in rats (Xiao‐Hui Liu, Yan Liu, Yuanyuan Zheng, 2017).

2. Synthesis of Amino Acids

This chemical has been used as a precursor in the synthesis of specific amino acids. One significant application is the efficient synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins. This synthesis involves asymmetric hydroxylation and further transformation, highlighting the compound's role in the creation of biologically significant amino acids (J. Marin, C. Didierjean, A. Aubry, J. Briand, G. Guichard, 2002).

3. Role in Chemical Reactions

The compound's utility extends to its involvement in various chemical reactions. For instance, its role in the aminolysis of oxalate esters in toluene, which is a model for understanding how a carboxylate “buried” at an active site might affect an enzyme-catalyzed reaction, provides valuable insights into biochemical processes (F. Menger, S. Wrenn, H. Rhee, 1975).

4. Drug Synthesis

It's also a key intermediate in the synthesis of pharmaceuticals, such as the β-lactamase inhibitor avibactam. The synthesis of avibactam, which included a novel lipase-catalyzed resolution step, demonstrates the compound's critical role in the development of important medical drugs (Tao Wang, Liang-Dong Du, Ding-jian Wan, Xiang Li, Xinzhi Chen, Guo-Feng Wu, 2018).

5. Synthesis of Chiral Compounds

Additionally, this compound has been involved in the synthesis of chiral cyclic amino acid esters, demonstrating its utility in creating complex molecular structures that are important in various scientific and medicinal applications (T. Moriguchi, Suvratha Krishnamurthy, T. Arai, A. Tsuge, 2014).

6. Biological Activity of Derivatives

Derivatives of this compound have been synthesized and evaluated for biological properties, including antibacterial and antifungal activities, underlining its importance in the development of new therapeutic agents (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).

Mecanismo De Acción

Target of Action

The primary target of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate is β-lactamase . β-lactamase is an enzyme that provides multi-resistance to bacteria against β-lactam antibiotics .

Mode of Action

This compound acts as a β-lactamase inhibitor . It binds to the β-lactamase enzyme, preventing it from breaking down β-lactam antibiotics . This allows the antibiotics to exert their antibacterial effects effectively .

Biochemical Pathways

The inhibition of β-lactamase by this compound affects the biochemical pathway of bacterial resistance to β-lactam antibiotics . By inhibiting β-lactamase, this compound prevents the enzymatic degradation of β-lactam antibiotics, allowing these antibiotics to inhibit the synthesis of the bacterial cell wall .

Result of Action

The result of the action of this compound is the potentiation of the antibacterial effects of β-lactam antibiotics . By inhibiting β-lactamase, this compound prevents the enzymatic degradation of β-lactam antibiotics, leading to the death of the bacteria .

Propiedades

IUPAC Name |

benzyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2;(H,3,4)(H,5,6)/t18-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOSSTKBTVKFNW-VOMIJIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171080-45-7 | |

| Record name | 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171080-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1427427.png)

![Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427428.png)

![Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate](/img/structure/B1427430.png)

![2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde](/img/structure/B1427431.png)

![Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1427434.png)

![4-[3-(Trifluoromethyl)phenyl]butanal](/img/structure/B1427438.png)